molecular formula C10H10N2 B1588361 6-Methylquinolin-2-amine CAS No. 20150-84-9

6-Methylquinolin-2-amine

Cat. No. B1588361
CAS RN: 20150-84-9
M. Wt: 158.2 g/mol
InChI Key: RQQLHRZJJNJFJR-UHFFFAOYSA-N
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Description

6-Methylquinolin-2-amine is a chemical compound with the molecular formula C10H10N2 . It is also known by other names such as 6-Methyl-2-quinolinamine and 2-Amino-6-methylquinoline .


Synthesis Analysis

The synthesis of 6-Methylquinolin-2-amine can be achieved from Acetamide and 2-CHLORO-6-METHYL-QUINOLINE . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .


Molecular Structure Analysis

The molecular structure of 6-Methylquinolin-2-amine consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 158.2 .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Methylquinolin-2-amine, are known to exhibit various biological activities. They are used extensively in the treatment of various infections and diseases . The chemical reactions of 6-Methylquinolin-2-amine are not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

6-Methylquinolin-2-amine has a melting point of 137-145 °C and a predicted boiling point of 320.2±22.0 °C . The compound has a predicted density of 1.169±0.06 g/cm3 and a predicted pKa of 6.85±0.43 .

Scientific Research Applications

Antimicrobial Activity

6-Methylquinolin-2-amine derivatives have been studied for their antimicrobial properties. In a study, secondary and tertiary amines bearing 2-chloro-6-methylquinoline were synthesized and screened for antifungal and antibacterial activities. Some compounds, especially those with electron-withdrawing groups, demonstrated promising antifungal activity (Kumar, Bawa, Kaushik, & Panda, 2011).

Antibacterial Agents

Compounds derived from 5-amino-6-methylquinoline carboxylic acid were synthesized and showed comparable or better Gram-positive activity than ciprofloxacin, indicating potential as new quinolone antibacterial agents (Hong, Kim, & Kim, 1997).

Anticancer Potential

The synthesis and crystal structure of 2,4-dichloro-6-methylquinoline revealed its cytotoxic and apoptotic activity against human oral carcinoma cell lines, suggesting its potential as an anticancer agent (Somvanshi, Subashini, Dhanasekaran, Arulprakash, Das, & Dey, 2008).

Fluorescence Sensing

6-Methylquinolin-2-amine and its isomers have been used in the development of fluorescence sensors. These sensors show varying abilities to detect metal ions like Al3+ and Zn2+ (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Synthesis of Pharmaceutical Compounds

6-Methylquinolin-2-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the preparation of novel 7-alkylamino-2-methylquinoline-5,8-diones, which are of interest in medicinal chemistry (Choi et al., 2002).

Monoamine Oxidase Inhibition

Methylquinolines, including 6-methylquinolines, have been identified as inhibitors of type A monoamine oxidase (MAO-A), suggesting potential applications in neurological disorders (Naoi & Nagatsu, 1988).

Safety And Hazards

The safety and hazards associated with 6-Methylquinolin-2-amine are represented by the GHS07 symbol, with the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

properties

IUPAC Name

6-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQLHRZJJNJFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431808
Record name 6-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylquinolin-2-amine

CAS RN

20150-84-9
Record name 6-Methyl-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20150-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BK Sarmah, M Konwar, A Das - The Journal of Organic Chemistry, 2021 - ACS Publications
An operationally simple method for synthesizing 2-amino azines via [3+2] dipolar cycloaddition of azine N-oxide with carbodiimide has been demonstrated. The reaction can proceed …
Number of citations: 6 pubs.acs.org
A Behera, P Sau, AK Sahoo… - The Journal of Organic …, 2018 - ACS Publications
A copper(I)-catalyzed regioselective arylthio-arylamination of quinoline and isoquinoline N-oxides has been achieved at the expense of a cyano (CN) group from N-(2-(arylthio)aryl)…
Number of citations: 16 pubs.acs.org

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